Unii-3ere9QW3XH
Overview
Description
BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor (IC50=1.6 nM). BMS-986260 demonstrated functional activity in multiple TGFβ- dependent cellular assays, excellent kinome selectivity, favorable pharmacokinetic properties, and curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models.
Mechanism of Action
BMS-986260, also known as BMS986260, Unii-3ere9QW3XH, or this compound, is a potent, selective, and orally bioavailable TGFβR1 inhibitor . This compound has been developed as an immuno-oncology agent .
Target of Action
The primary target of BMS-986260 is the Transforming Growth Factor Beta 1 (TGFβR1), a multifunctional cytokine that regulates a wide variety of biological processes .
Mode of Action
BMS-986260 inhibits TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 in various cell lines . This inhibition disrupts the normal functioning of TGFβR1, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of TGFβR1 affects multiple TGFβ-dependent cellular pathways. TGFβ is known to regulate cell proliferation, differentiation, migration, adhesion, and extracellular matrix modification, including tumor stroma and immunosuppression . Therefore, the inhibition of TGFβR1 by BMS-986260 can impact these pathways and their downstream effects.
Pharmacokinetics
BMS-986260 has been optimized for potency, selectivity, and pharmacokinetic and physicochemical characteristics . It demonstrates excellent kinome selectivity and favorable pharmacokinetic properties . .
Result of Action
BMS-986260 has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models . The compound’s action results in the mitigation of cardiovascular (CV) toxicities known to be caused by daily dosing of TGFβR1 inhibitors .
Action Environment
An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of CV toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .
Biochemical Analysis
Biochemical Properties
BMS-986260 has been shown to interact with the Transforming Growth Factor Beta 1 (TGFβ1) receptor . It inhibits TGFβ mediated nuclear translocation of pSMAD2/3 in MINK and NHLF cells lines . It displays exquisite selectivity for TGFβR1 over its isozyme TGFβR2 .
Cellular Effects
BMS-986260 has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models .
Molecular Mechanism
BMS-986260 works by inhibiting the TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 . This inhibition disrupts the TGFβ signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, migration, and adhesion .
Temporal Effects in Laboratory Settings
BMS-986260 has shown curative in vivo efficacy in murine colorectal cancer (CRC) models . An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of cardiovascular (CV) toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .
Dosage Effects in Animal Models
In murine colorectal cancer (CRC) models, BMS-986260 has shown curative in vivo efficacy in combination with anti-PD-1 antibody . The specific dosage effects in animal models are not mentioned in the available literature.
Properties
IUPAC Name |
6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBCNXVZFAIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001559-19-7 | |
Record name | BMS-986260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986260 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BMS-986260?
A1: BMS-986260 is a potent, selective, and orally bioavailable inhibitor of transforming growth factor beta receptor 1 (TGFβR1) [, ]. By inhibiting TGFβR1 kinase activity, BMS-986260 blocks the downstream signaling cascade initiated by TGFβ, a cytokine implicated in tumor growth and immunosuppression [, ].
Q2: What evidence supports the in vivo efficacy of BMS-986260 in cancer models?
A2: BMS-986260 demonstrated curative in vivo efficacy in combination with an anti-PD-1 antibody in murine models of colorectal cancer (CRC) []. Furthermore, in the MC38 murine colon cancer model, BMS-986260 exhibited a durable and robust antitumor response [].
Q3: What challenges were encountered during the preclinical development of BMS-986260?
A3: A significant challenge faced during preclinical development was the occurrence of class-based cardiovascular toxicities, specifically valvulopathy and aortic pathology, observed in preclinical species (dogs and rats) at clinically relevant exposures [, ].
Q4: Were any strategies explored to mitigate the cardiovascular toxicities associated with BMS-986260?
A4: Yes, an intermittent dosing regimen of 3 days on and 4 days off (QDx3 once weekly) was implemented in an attempt to mitigate the cardiovascular toxicities [, ]. This approach successfully mitigated the toxicities in dogs but not in rats, where valvulopathy persisted [].
Q5: What is the current developmental status of BMS-986260?
A5: Due to the persistent cardiovascular findings observed in the rat studies, particularly valvulopathy, the development of BMS-986260 was terminated [, ]. This highlights the challenges in developing TGFβR1 inhibitors and the importance of rigorous preclinical safety assessments.
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